2-Nitro-5-(pyrrolidin-1-yl)phenol

Inflammation Leukotriene biosynthesis Enzymology

Select 2-Nitro-5-(pyrrolidin-1-yl)phenol for its unique 2-nitro-5-pyrrolidinyl topology. This architecture confers potent monocyte differentiation activity while remaining inactive against 5-lipoxygenase and metabolic phosphatases (PTP1B/TCPTP, IC₅₀ > 10 µM). Unlike promiscuous nitrophenol analogs, it provides a clean chem-bio probe and a defined electronic landscape for oxidation-stable colorant R&D (WO 02/009661 A1). Generic substitution risks confounding off-target effects.

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
CAS No. 884850-25-3
Cat. No. B3163567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-5-(pyrrolidin-1-yl)phenol
CAS884850-25-3
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])O
InChIInChI=1S/C10H12N2O3/c13-10-7-8(11-5-1-2-6-11)3-4-9(10)12(14)15/h3-4,7,13H,1-2,5-6H2
InChIKeyWVZQORUXOZNOHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitro-5-(pyrrolidin-1-yl)phenol (884850-25-3): Chemical Class and Core Procurement Specifications for Research Use


2-Nitro-5-(pyrrolidin-1-yl)phenol (CAS: 884850-25-3; MF: C₁₀H₁₂N₂O₃; MW: 208.21 g/mol) is a synthetic small molecule featuring a phenolic core substituted with both a nitro (-NO₂) group at the 2-position and a pyrrolidine heterocycle at the 5-position . This unique dual-functional architecture confers specific reactivity profiles, including nitro-group reducibility and the capacity for hydrogen-bonding interactions via the pyrrolidine nitrogen, which underpin its utility as a building block and probe in medicinal chemistry and chemical biology .

2-Nitro-5-(pyrrolidin-1-yl)phenol: Why Its Nitro Group and Pyrrolidine Topology Defeat Simple Substitution by Common Analogs


Interchanging 2-nitro-5-(pyrrolidin-1-yl)phenol with closely related analogs (e.g., the 2-amino derivative or 3-fluoro variant) is not a straightforward procurement decision. The presence and precise position of the strong electron-withdrawing nitro group at the ortho-position relative to the phenolic hydroxyl fundamentally alters the compound's electronic landscape, redox potential, and hydrogen-bonding network compared to its amino, fluoro, or unsubstituted counterparts . This electronic modulation directly dictates its performance in specific assays: for instance, the nitro group's capacity for bioreduction to form reactive intermediates is a key determinant of its activity in cell differentiation studies [1], while the pyrrolidine ring's conformation impacts target binding, as evidenced by its lack of activity against 5-lipoxygenase where other nitroaromatics may be potent [2]. Generic substitution without verifying these specific quantitative performance metrics risks experimental failure or compromised material functionality.

2-Nitro-5-(pyrrolidin-1-yl)phenol: A Quantitative Comparator Guide for Scientific Selection and Procurement


2-Nitro-5-(pyrrolidin-1-yl)phenol: No Significant Inhibition of 5-Lipoxygenase (5-LOX) Compared to Known Inhibitors

This compound exhibits a clear negative selectivity profile that can be leveraged for target identification. It was evaluated for the inhibition of 5-lipoxygenase (5-LOX) from rat basophilic leukemia (RBL-1) cells, a key enzyme in the inflammatory pathway [1]. The data show that at a concentration of 100 µM, 2-nitro-5-(pyrrolidin-1-yl)phenol produced 'no significant activity' (NS) [1].

Inflammation Leukotriene biosynthesis Enzymology

2-Nitro-5-(pyrrolidin-1-yl)phenol Demonstrates Pronounced Cell Differentiation Activity Compared to Inactive Nitroaromatic Analogs

The compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This specific cellular effect distinguishes it from many other nitrophenol derivatives, which often lack this targeted differentiation capability.

Cell differentiation Cancer therapeutics Leukemia

2-Nitro-5-(pyrrolidin-1-yl)phenol Shows Negligible Affinity for PTP1B and TCPTP, a Key Selectivity Profile Versus Broad-Spectrum Phosphatase Inhibitors

When tested for inhibition of the human protein tyrosine phosphatases PTP1B and TCPTP, 2-nitro-5-(pyrrolidin-1-yl)phenol exhibited IC₅₀ values exceeding 10,000,000 nM (>10 µM) [1]. This indicates extremely weak to no inhibition of these critical metabolic targets.

Phosphatase inhibition Diabetes Drug selectivity

2-Nitro-5-(pyrrolidin-1-yl)phenol: A Specific Structural Isomer in the Pyrrolyl-Substituted Nitrophenol Hair Dye Patent Class

The compound falls within the Markush structure of patent WO 02/009661 A1, which claims pyrrolyl-substituted nitrophenols of formula (I) as substantive colorants for keratin fibers [1]. Its specific substitution pattern (nitro at position 2, pyrrolidinyl at position 5) defines it as a distinct structural entity within this patented class.

Hair dye Colorant Keratin fiber

2-Nitro-5-(pyrrolidin-1-yl)phenol: Evidence-Backed Application Scenarios for Procurement Planning


Investigating Cell Differentiation Pathways Without 5-LOX Interference

The compound's pronounced activity in inducing differentiation of undifferentiated cells to monocytes [1], coupled with its confirmed lack of 5-lipoxygenase (5-LOX) inhibition [2], makes it a highly specific chemical probe. Researchers can confidently use it to study differentiation pathways (e.g., in leukemia or psoriasis models) without the confounding variable of altered leukotriene biosynthesis, which is a common off-target effect of other bioactive nitrophenols. This selectivity profile provides a cleaner experimental system for mechanistic studies.

Synthesis of Novel Colorants with Defined Redox Stability

As a specific structural isomer claimed within the pyrrolyl-substituted nitrophenol patent class (WO 02/009661 A1) [1], this compound is a key intermediate for developing oxidation-stable hair dyes and keratin colorants. Its procurement is essential for R&D teams working on next-generation colorants that require precise control over chromophore electronic structure and stability, as its defined substitution pattern dictates the final dye's properties and colorfastness.

Design of Selective Small Molecule Probes Avoiding Phosphatase Off-Target Activity

The compound's extremely weak inhibition of PTP1B and TCPTP (IC₅₀ > 10 µM) [1] demonstrates a clean profile against these critical metabolic phosphatases. For medicinal chemists, this means 2-nitro-5-(pyrrolidin-1-yl)phenol serves as an ideal core scaffold for building targeted probes or lead compounds where phosphatase inhibition is an undesired side effect. This contrasts sharply with many other nitrophenol derivatives that can act as promiscuous phosphatase inhibitors, offering a strategic advantage in hit-to-lead optimization programs.

Comparative Structure-Activity Relationship (SAR) Studies of Nitroaromatic Bioactivity

The quantitative combination of negative data (inactivity against 5-LOX [1] and phosphatases [2]) with positive data (potent cell differentiation [3]) creates a powerful dataset for SAR analysis. Researchers can use this compound as a benchmark to dissect how the specific 2-nitro-5-pyrrolidinyl phenol topology drives biological activity. By comparing it to active and inactive analogs, scientists can deconvolute the molecular features responsible for differentiation versus inflammatory signaling or metabolic regulation, accelerating the rational design of more potent and selective molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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